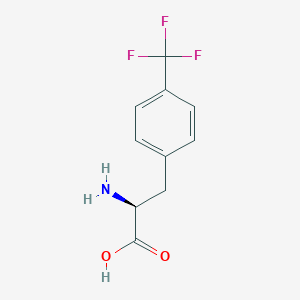

4-(Trifluoromethyl)-L-phenylalanine

Overview

Description

Trifluoromethyl groups (-CF3) are commonly used in medicinal chemistry due to their ability to modify the chemical and pharmacokinetic properties of drug molecules . Phenylalanine is an essential amino acid and a precursor to several important compounds in the body, including tyrosine, dopamine, norepinephrine, and epinephrine.

Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves the use of trifluoromethylating reagents under specific conditions . The synthesis of phenylalanine derivatives typically involves reactions like electrophilic aromatic substitution or nucleophilic addition to a precursor molecule .Molecular Structure Analysis

The molecular structure of a trifluoromethylated phenylalanine derivative would likely include a benzene ring (from the phenyl group), an amino acid backbone (from the alanine), and a trifluoromethyl group attached to the benzene ring .Chemical Reactions Analysis

Trifluoromethyl groups are known to be quite stable but can participate in certain types of reactions, such as nucleophilic substitution or addition . Phenylalanine derivatives can undergo a variety of reactions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a trifluoromethylated phenylalanine derivative would depend on the specific structure of the molecule. Trifluoromethyl groups are known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications

Photoactivatable Analogue of Phenylalanine for Biological Studies : A study by Baldini et al. (1988) utilized the Boc-protected derivative of a photoactivatable analogue of phenylalanine, specifically L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, to acylate a specific RNA species. This analogue was then used to study protein synthesis in an in vitro translation system, demonstrating its application in biological and biochemical research (Baldini et al., 1988).

L-Phenylalanine Production Enhancement : Ding et al. (2016) discussed the enhancement of L-Phenylalanine production in E. coli by identifying key enzymes involved in its biosynthesis. This study highlights the importance of 4-(Trifluoromethyl)-L-phenylalanine in industrial applications related to amino acid production (Ding et al., 2016).

Fluorescent α-Amino Acid Synthesis : Gupta et al. (2020) synthesized a novel fluorescent α-amino acid, which emits greenish blue light and is genetically encodable. This amino acid, related to 4-(Trifluoromethyl)-L-phenylalanine, has potential applications in research, biotechnology, and the pharmaceutical industry due to its excellent photostability and quantum yield (Gupta et al., 2020).

Understanding Phenylalanine Ammonia Lyase (PAL) : MacDonald and D'Cunha (2007) provided insights into PAL, an enzyme that catalyzes the biotransformation of L-phenylalanine. This enzyme has significance in clinical, industrial, and biotechnological applications, including the production of L-phenylalanine (MacDonald & D'Cunha, 2007).

Modified Aromatic Amino Acid in Self-Assembling Behavior : Singh et al. (2020) investigated the self-assembling behavior of modified aromatic amino acids, including phenylalanine derivatives. Their research provides valuable insights into the molecular interactions and potential applications of these modified amino acids in various fields (Singh et al., 2020).

Photoreactive Cinnamic Acid Analogues : Hashimoto et al. (2000) synthesized 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid derivatives to study the properties of PAL. This research highlights the role of such compounds in elucidating enzyme properties and regulation of biosynthesis pathways (Hashimoto et al., 2000).

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups have been associated with various targets, such as pi3ks, which are involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .

Mode of Action

A compound with structural similarity, 3-trifluoromethyl-4-nitrophenol (tfm), is known to inhibit mitochondrial atp production and interfere with gill ion uptake . This suggests that 4-(Trifluoromethyl)-L-phenylalanine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Organofluorine compounds, such as 4-(trifluoromethyl)-l-phenylalanine, are known to undergo various biotransformation reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage .

Pharmacokinetics

Compounds with trifluoromethyl groups are known to undergo extensive first-pass metabolism, resulting in various metabolites .

Result of Action

Based on the known effects of structurally similar compounds, it may lead to changes in cellular processes such as atp production and ion uptake .

Action Environment

The stability of organofluorine compounds, such as 4-(trifluoromethyl)-l-phenylalanine, is generally high due to the strength of the carbon-fluorine bond .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFFPDBJLGAGQL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347041 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-L-phenylalanine | |

CAS RN |

114926-38-4 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

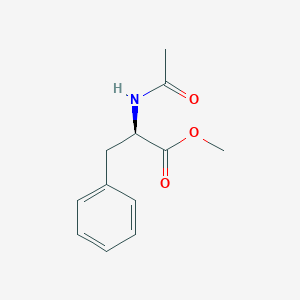

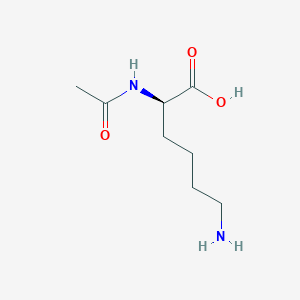

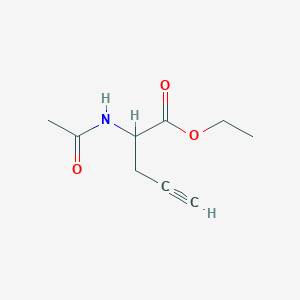

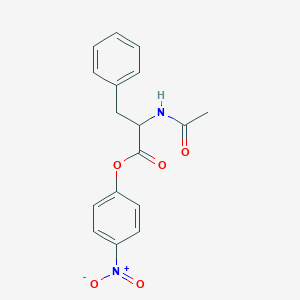

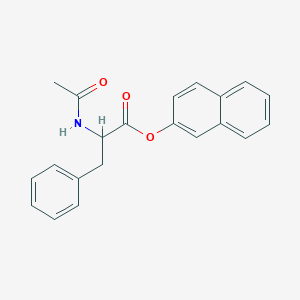

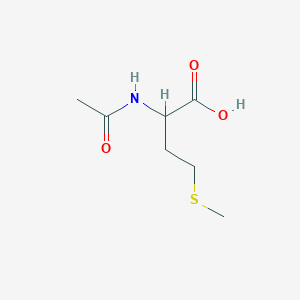

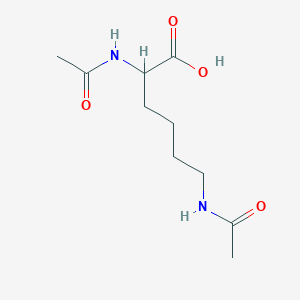

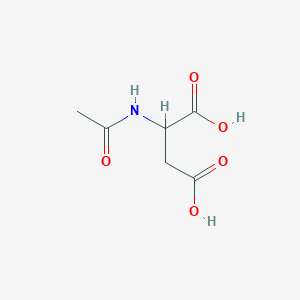

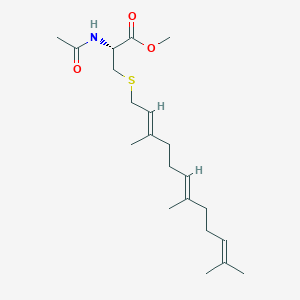

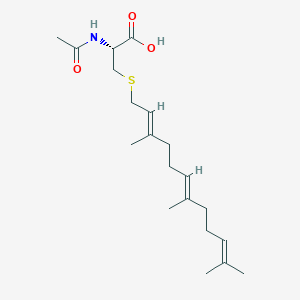

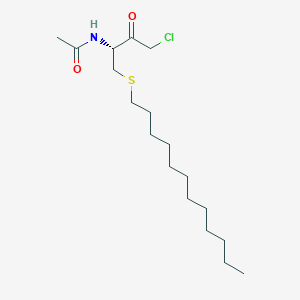

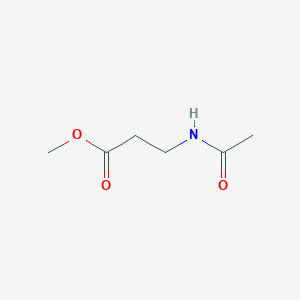

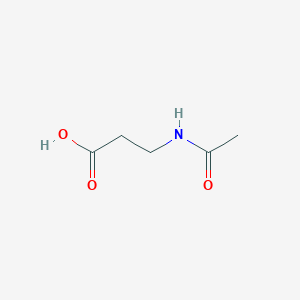

Feasible Synthetic Routes

Q & A

Q1: Why was 4-(trifluoromethyl)-L-phenylalanine chosen for this study?

A1: 4-(Trifluoromethyl)-L-phenylalanine, when attached to the N-terminus of octaarginine (R8), serves as a sensitive probe for ¹⁹F NMR spectroscopy []. This allows researchers to track the movement of the modified R8 (¹⁹F-R8) in real-time within living cells. The ¹⁹F atom provides a distinct signal that is not commonly found in biological systems, making it easier to monitor the peptide's interactions and translocation without interference from other cellular components.

Q2: What specific information did the researchers obtain using 4-(trifluoromethyl)-L-phenylalanine and ¹⁹F NMR?

A2: By incorporating 4-(trifluoromethyl)-L-phenylalanine into R8 and using ¹⁹F NMR, the researchers were able to observe the following in real-time []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.